Product packaging for O-Phenylhydroxylamine hydrochloride(Cat. No.:CAS No. 6092-80-4)

O-Phenylhydroxylamine hydrochloride

Cat. No.: B1366627
CAS No.: 6092-80-4
M. Wt: 145.59 g/mol
InChI Key: DBTXKJJSFWZJNS-UHFFFAOYSA-N
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Description

O-Phenylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C6H8ClNO and its molecular weight is 145.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNO B1366627 O-Phenylhydroxylamine hydrochloride CAS No. 6092-80-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-phenylhydroxylamine;hydrochloride
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c7-8-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTXKJJSFWZJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209756
Record name O-Phenylhydroxylamine hydrochloride
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Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6092-80-4
Record name Hydroxylamine, O-phenyl-, hydrochloride (1:1)
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Record name O-Phenylhydroxylamine hydrochloride
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Record name O-Phenylhydroxylamine hydrochloride
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Record name O-phenylhydroxylamine hydrochloride
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Synthesis and Methodological Advancements in O Phenylhydroxylamine Hydrochloride Production

Evolution of Synthetic Strategies for O-Phenylhydroxylamine Hydrochloride

The development of synthetic routes to this compound reflects the broader advancements in organic synthesis, emphasizing improvements in yield, operational simplicity, and scalability.

Historical Context of this compound Synthesis

Historically, the synthesis of this compound has involved multi-step procedures. One of the earlier methods involved the formation of an N-hydroxybenzene dicarboximide derivative, which was then subjected to arylation and subsequent hydrazinolysis to yield the desired product. google.com This classical approach, while chemically feasible, was often hampered by significant drawbacks.

Comparison of Classical and Modern Synthetic Routes

The progression from classical to modern synthetic methods for this compound is marked by a significant enhancement in efficiency and practicality.

Modern Route: In contrast, a more contemporary approach avoids the complexities of the earlier methods. One such patented method involves the reaction of phenol (B47542) with 2,4-dinitrobenzene oxyamine in the presence of sodium hydride and dimethylformamide. google.com This is followed by the introduction of dry hydrogen chloride gas to precipitate the hydrochloride salt. This streamlined, two-step process is not only less complex but also results in significantly higher yields, making it more amenable to industrial-scale production. google.com The table below provides a comparative overview of these two approaches.

FeatureClassical Route (via N-Hydroxybenzene Dicarboximide)Modern Route (via 2,4-Dinitrobenzene Oxyamine)
Starting Materials Tetrahydro phthalic anhydride, hydroxylamine (B1172632), phenylboronic acidPhenol, 2,4-dinitrobenzene oxyamine, sodium hydride
Key Intermediates N-hydroxybenzene dicarboximide derivativeNot applicable (one-pot synthesis)
Key Reaction Step HydrazinolysisNucleophilic aromatic substitution followed by salt formation
Reported Yield < 30% google.com39.6% - 41.6% google.com
Operational Complexity High (troublesome hydrazinolysis) google.comLow (simple and convenient) google.com
Scalability PoorGood (suitable for industrial production) google.com

Detailed Analysis of Key Synthetic Methodologies

A closer examination of specific synthetic methods reveals the nuances of reaction conditions and their impact on the final product's quality and quantity.

Hydrazinolysis of N-Aryloxyphthalimides

The hydrazinolysis of N-aryloxyphthalimides, specifically N-phenoxyphthalimide, represents a key step in one of the classical routes to O-Phenylhydroxylamine.

A convenient synthesis of O-Phenylhydroxylamine involves the reaction of N-phenoxyphthalimide with hydrazine (B178648) hydrate (B1144303). tandfonline.com The reaction is typically carried out in ethanol (B145695) under reflux conditions. The use of a nitrogen atmosphere is employed to prevent unwanted oxidation. tandfonline.com Key parameters of this reaction are detailed in the table below.

ParameterCondition
Reactants N-Phenoxyphthalimide, Hydrazine Hydrate tandfonline.com
Solvent Ethanol tandfonline.com
Temperature Reflux tandfonline.com
Atmosphere Nitrogen tandfonline.com
Reaction Time 2 hours tandfonline.com

The hydrazinolysis of N-phenoxyphthalimide under the specified conditions has been reported to yield O-Phenylhydroxylamine at 36%. tandfonline.com Following the reaction, the product is isolated through a series of work-up steps including filtration, solvent removal, dissolution in water, basification, and extraction into ether, followed by drying and distillation. tandfonline.com While the specific purity is not explicitly stated in this particular literature, the subsequent distillation step suggests a method for achieving a higher purity of the final product. tandfonline.com Commercial preparations of this compound are available with a purity of ≥97%. scbt.com

This article delves into specific methodologies for the synthesis of this compound, a significant chemical compound. ontosight.aiscbt.com The focus is on two distinct synthetic pathways: a sodium hydride-mediated reaction and the catalytic reduction of aromatic nitro compounds.

2 Sodium Hydride-Mediated Phenol Reaction with 2,4-Dinitrobenzene Oxyamine

A specific method for synthesizing this compound involves a multi-step process beginning with the reaction of phenol and sodium hydride, followed by a reaction with 2,4-dinitrobenzene oxyamine and subsequent salification. google.com

The success of this synthesis relies on precise control over the amounts of reactants and the choice of solvent. google.com Dimethylformamide (DMF), a polar aprotic solvent, is utilized for its ability to dissolve the reactants and facilitate the reaction. google.comwikipedia.orgnih.gov The reaction is sensitive to the molar ratios of the key reagents. The specified ratio of sodium hydride to phenol is critical; an insufficient amount of sodium hydride leads to an incomplete reaction, whereas an excess complicates the subsequent work-up and purification process. google.com

Table 1: Stoichiometric Ratios and Solvent System

Parameter Value/Description Source
Solvent Dimethylformamide (DMF) google.com
Solvent Quantity 10-30 times the weight of sodium hydride google.com
Molar Ratio (n(NaH) : n(Phenol)) (0.4-0.8) : 1 google.com
Preferred Molar Ratio (n(NaH) : n(Phenol)) (0.5-0.7) : 1 google.com
Molar Ratio (n(2,4-Dinitrobenzene oxyamine) : n(Phenol)) (0.5-1) : 1 google.com

| Preferred Molar Ratio (n(2,4-Dinitrobenzene oxyamine) : n(Phenol)) | (0.6-0.8) : 1 | google.com |

Temperature control and reaction duration are paramount for achieving high yield and purity. google.com The initial phase of the reaction is conducted at a reduced temperature, followed by a period at room temperature. google.com

Table 2: Temperature and Time Parameters

Reaction Step Temperature Duration Source
Phenol solution addition 0-5 °C Dripped in google.com
Initial incubation 0-5 °C 0.5-1 hour google.com
2,4-Dinitrobenzene oxyamine addition Room Temperature Dripped in google.com

| Final reaction | Room Temperature | 2-3 hours | google.com |

Upon completion of the reaction, a carefully controlled quenching and extraction process is necessary to isolate the product and remove unreacted reagents and byproducts. google.com Quenching involves the deactivation of highly reactive substances, such as residual sodium hydride. nih.govnih.gov The process begins with the addition of trifluoroacetic acid to neutralize any remaining sodium hydride. google.com Subsequently, a cold, saturated sodium bicarbonate solution is added, followed by extraction of the desired compound into an organic solvent, typically diethyl ether. The organic layer is then washed sequentially with an alkali solution and saturated salt water to remove impurities before being dried. google.com

To obtain the final hydrochloride salt, the dried organic layer containing the O-phenylhydroxylamine base is treated with hydrogen chloride. google.com Dry hydrogen chloride gas is introduced into the solution until it is saturated. google.com This causes the this compound to precipitate out of the solution as a solid. google.com The product is then collected by filtration and subjected to vacuum-drying for 3-4 hours at a temperature of 30-40 °C to yield the final, purified compound. google.com

While this method is presented as having few steps and high yield, making it potentially suitable for industrial production, several challenges must be addressed for a successful scale-up. google.com The handling of sodium hydride, which is highly reactive and flammable, requires specialized equipment and stringent safety protocols. Precise control of stoichiometric ratios is crucial, as deviations can lead to incomplete reactions or difficult purification. google.com Temperature regulation, especially during the initial exothermic reaction, is critical to prevent side reactions and ensure product quality. The use and recovery of solvents like dimethylformamide and diethyl ether, as well as the handling of corrosive trifluoroacetic acid and gaseous hydrogen chloride, also present significant engineering and safety challenges in a large-scale manufacturing environment. google.com

3 Catalytic Reduction of Aromatic Nitro Compounds (e.g., Nitrobenzene (B124822) to Phenylhydroxylamine and its Derivatives)

The catalytic reduction of aromatic nitro compounds represents a primary route for the synthesis of phenylhydroxylamines. nih.govresearchgate.net This method is challenging because the reduction can easily proceed to the thermodynamically more stable aromatic amine, making the selective synthesis of the phenylhydroxylamine intermediate difficult. nih.govresearchgate.net Research has focused on developing highly selective catalytic systems to control this reduction. nih.govacs.org

The reduction of nitrobenzene, for instance, can yield N-phenylhydroxylamine, which is an isomer of O-phenylhydroxylamine. wikipedia.org This transformation can be achieved using various reducing agents and catalysts. Common methods include using zinc dust with ammonium (B1175870) chloride or employing transfer hydrogenation with hydrazine hydrate over a rhodium catalyst. wikipedia.orgdoubtnut.comyoutube.com

Recent advancements have explored the use of finely-tuned catalyst systems to achieve high selectivity. acs.org For example, gold nanoparticles stabilized by a specific polymer support have demonstrated the ability to selectively reduce nitrobenzene to N-phenylhydroxylamine, azoxybenzene (B3421426), or aniline (B41778) simply by changing the solvent and reaction conditions. acs.org Similarly, supported platinum catalysts, when used with specific additives, show high selectivity for N-phenylhydroxylamine. rsc.org The choice of catalyst, support material, solvent, and additives all play a crucial role in directing the reaction towards the desired hydroxylamine product. rsc.orgdoaj.org

Table 3: Research Findings in Catalytic Reduction of Nitrobenzene to N-Phenylhydroxylamine

Catalyst System Reductant/ H-Source Solvent Key Additives Temp. Yield/Selectivity of N-Phenylhydroxylamine Source
5% Rhodium on Carbon Hydrazine Hydrate Tetrahydrofuran - 25-30°C 75-85% Yield orgsyn.org
AuNP@PPh₂-PIILP Sodium Borohydride (B1222165) Water - 25°C 62% Selectivity (at 35% conversion) acs.org
5 wt% Pt/SiO₂ Hydrogen (1 bar) Isopropanol NEt₃, Dimethyl sulfoxide (B87167) Room Temp. 98.8% Yield, 98.8% Selectivity rsc.org
5 wt% Pt/C Hydrogen (1 bar) Isopropanol NEt₃, Dimethyl sulfoxide Room Temp. 97.2% Yield, 97.2% Selectivity rsc.org
5 wt% Pt/Al₂O₃ Hydrogen (1 bar) Isopropanol NEt₃, Dimethyl sulfoxide Room Temp. 96.7% Yield, 96.7% Selectivity rsc.org

| Zinc Dust | - | 50% Aqueous Ethanol | Ammonium Chloride | Reflux | 72.2% Yield | chemicalbook.com |

Catalytic Reduction of Aromatic Nitro Compounds (e.g., Nitrobenzene to Phenylhydroxylamine and its Derivatives)

Catalyst Systems and Selectivity

The choice of catalyst is paramount in directing the selective reduction of nitroaromatics to their corresponding hydroxylamines. A variety of catalyst systems have been explored, with a significant focus on supported noble metal nanoparticles.

Supported platinum catalysts, such as platinum on silica (B1680970) (Pt/SiO₂) or alumina (B75360) (Pt/Al₂O₃), have demonstrated high efficacy. rsc.orgrsc.org The selectivity of these catalysts can be dramatically enhanced by the addition of specific promoters or inhibitors. For instance, dimethyl sulfoxide (DMSO) has been shown to inhibit the further hydrogenation of the hydroxylamine to aniline, while amines like triethylamine (B128534) can promote the initial conversion of the nitroaromatic compound. rsc.org This dual-promoter system allows for excellent yields of N-aryl hydroxylamines, often exceeding 95%. rsc.orgresearchgate.net

Gold nanoparticles (AuNPs) have also emerged as highly efficient and selective catalysts. acs.org When stabilized on phosphino-modified polymer-immobilized ionic liquids, AuNPs can catalyze the reduction of nitrobenzene to N-phenylhydroxylamine with near-quantitative yield and over 99% selectivity under optimized conditions. acs.org The catalytic activity of these gold nanoparticles can be exceptionally high, with turnover numbers (TON) reaching 100,000. acs.org Silver nanoparticles supported on titania (Ag/TiO₂) have also been shown to be effective catalysts for this transformation. nih.gov

The nature of the support material and the size of the metal nanoparticles play a crucial role in the catalyst's performance. For example, highly dispersed platinum nanoclusters on layered double hydroxides have shown high activity and stability in the selective hydrogenation of nitroaromatics. researchgate.net

Catalyst SystemPromoter/InhibitorSelectivity for Phenylhydroxylamine (%)Key Findings
Pt/SiO₂Triethylamine and Dimethyl SulfoxideUp to 99%Amines promote nitroaromatic conversion, while DMSO inhibits over-hydrogenation to aniline. rsc.org
Pt/Al₂O₃Triethylamine and Dimethyl Sulfoxide96.7%Effective in common organic solvents under mild conditions. rsc.org
AuNP@PPh₂-PIILPNone>99%Extremely high turnover number (TON) of 100,000 achieved in water. acs.org
Ag/TiO₂NoneHighEffective for the reduction of various nitroarenes to N-aryl hydroxylamines. nih.gov
c-Pt/CTMEDA97%Increased hydrogen pressure significantly improves selectivity. rsc.org
Reductants and Hydrogen Sources

A variety of reductants and hydrogen sources have been utilized for the synthesis of O-phenylhydroxylamine. Gaseous hydrogen is a common choice, particularly in conjunction with supported metal catalysts like Pt/SiO₂. rsc.org The pressure of the hydrogen gas can be a critical parameter, with studies showing that higher pressures can lead to increased selectivity for the desired hydroxylamine. researchgate.netrsc.org

Sodium borohydride (NaBH₄) is another widely used reducing agent, often employed with gold or silver nanoparticle catalysts. acs.orgnih.gov The choice of reductant can influence the reaction pathway; for instance, with certain ruthenium nanoparticle catalysts, using sodium borohydride in ethanol leads to hydrazobenzene, while using dimethylamine (B145610) borane (B79455) (DMAB) in water yields aniline. researchgate.net

Other hydrogen sources include hydrazine, which can be used in transfer hydrogenation reactions over rhodium catalysts, and ammonia-borane complexes used with Ag/TiO₂ catalysts. nih.govwikipedia.org An alternative approach involves the use of zinc dust in the presence of ammonium chloride or in a CO₂/H₂O system, which offers an environmentally benign option. researchgate.netorgsyn.org The use of phenyl silane (B1218182) (H₃SiPh) has been explored as a less active reductant compared to pinacol (B44631) borane (HBpin) to achieve chemoselective reduction of the nitro group in the presence of other reducible functionalities like carbonyls. nih.govacs.org

Reductant/Hydrogen SourceCatalyst SystemKey Features
H₂ (gas)Pt/SiO₂, Pt/CSelectivity can be controlled by pressure. rsc.orgresearchgate.net
Sodium Borohydride (NaBH₄)AuNPs, Ag/TiO₂Commonly used with nanoparticle catalysts. acs.orgnih.gov
HydrazineRhodium catalystsUsed in transfer hydrogenation. wikipedia.org
Ammonia-Borane (NH₃BH₃)Ag/TiO₂Alternative borane-based reductant. nih.gov
Zinc DustNone (in NH₄Cl or CO₂/H₂O)An older, yet effective and environmentally friendlier method. researchgate.netorgsyn.org
Phenyl Silane (H₃SiPh)Iron(salen) complexAllows for chemoselective reduction of the nitro group. nih.govacs.org
Mechanistic Aspects of Catalytic Reduction

The catalytic reduction of nitrobenzene to phenylhydroxylamine is generally understood to proceed through a stepwise mechanism. The initial step involves the reduction of the nitro group to a nitroso group. rsc.org This nitrosobenzene (B162901) intermediate is then further reduced to form phenylhydroxylamine. rsc.orgorientjchem.org

Achieving high selectivity for phenylhydroxylamine requires careful control of reaction conditions to favor the formation of this intermediate and prevent its further reduction or participation in condensation reactions. acs.org For example, conducting the reaction under a nitrogen atmosphere can favor the direct pathway and lead to higher selectivity for N-phenylhydroxylamine. acs.org Mechanistic studies using techniques like in-situ NMR monitoring have been instrumental in elucidating these pathways and identifying key intermediates. nih.govacs.org Some studies suggest that under certain catalytic conditions, hydroxylamines may not be direct intermediates in the formation of aniline, but rather can be reduced over a longer time scale via N-N coupled intermediates like azoxybenzene. nih.govacs.org

Challenges in Selective Conversion to Hydroxylamines

The primary challenge in the synthesis of phenylhydroxylamines is their inherent instability and the thermodynamic favorability of further reduction to the corresponding aniline. researchgate.netrsc.orgnih.gov Phenylhydroxylamine is an intermediate in a multi-step reduction process, and isolating it in high yield requires precise control to halt the reaction at the desired stage. researchgate.net

Over-reduction to aniline is a common side reaction that significantly lowers the yield and purity of the desired product. nih.gov Additionally, side reactions such as the condensation of the hydroxylamine with the starting nitroso compound can lead to the formation of azoxy and azo compounds, further complicating the product mixture. acs.org

The development of highly selective catalyst systems and the optimization of reaction conditions are crucial to overcome these challenges. nih.gov The use of catalyst promoters that selectively inhibit the hydrogenation of the hydroxylamine without significantly affecting the reduction of the nitro group has proven to be a successful strategy. rsc.org Furthermore, the choice of solvent and reductant can also play a significant role in controlling the reaction pathway and minimizing the formation of unwanted byproducts. acs.org

Alternative and Emerging Synthetic Routes for this compound

While the catalytic hydrogenation of nitrobenzene remains a primary route, alternative and emerging synthetic methods are being explored to improve safety, efficiency, and sustainability.

One patented method describes a multi-step synthesis that does not rely on the direct reduction of nitrobenzene. google.com This process involves the reaction of phenol with sodium hydride, followed by a reaction with 2,4-dinitrobenzene oxyamine. The resulting intermediate is then treated with hydrogen chloride gas to produce this compound. google.com This method is reported to have a high yield and be amenable to industrial-scale production. google.com

Emerging techniques such as "off-field electrocatalysis" are also showing promise. One study utilized anthraquinone-2-sulfonic sodium as an electron mediator for the reduction of nitrobenzene, achieving a high selectivity of 97% for phenylhydroxylamine at a conversion rate of over 99%. rsc.org Another innovative approach is noncontact hydrogenation, which spatially separates the hydrogen gas and the nitroarene substrate using a proton-exchange membrane. acs.org This method, using a Pd/C catalyst for hydrogen activation and carbon nanotubes for selective proton/electron transfer, achieves 100% selectivity for the reduction of the nitro group, avoiding the hydrogenation of other reducible functional groups. acs.org

Variations in Solvents and Reaction Conditions for Yield and Purity Optimization

The optimization of reaction conditions, including the choice of solvent, temperature, and pressure, is critical for maximizing the yield and purity of this compound. The solvent can have a profound impact on catalyst selectivity. For instance, with certain gold nanoparticle catalysts, using water as a solvent leads to the selective formation of N-phenylhydroxylamine, while switching to ethanol results in azoxybenzene as the main product. acs.org Common organic solvents such as isopropanol, diethyl ether, and acetone (B3395972) have also been used effectively in the hydrogenation of nitroaromatics to N-aryl hydroxylamines. rsc.orgresearchgate.net

Reaction temperature is another crucial parameter. Generally, lower temperatures are favored to prevent over-reduction and decomposition of the thermally sensitive phenylhydroxylamine. researchgate.net The pressure of hydrogen gas in catalytic hydrogenation can also be tuned to improve selectivity. In some systems, increasing the hydrogen pressure has been shown to enhance the yield of the desired hydroxylamine. researchgate.net

The addition of small amounts of additives can also significantly influence the reaction outcome. As mentioned previously, amines and dimethyl sulfoxide have been used as promoters and inhibitors, respectively, to achieve high selectivity in platinum-catalyzed hydrogenations. rsc.org In zinc-mediated reductions in a CO₂/H₂O system, the stirring speed and the particle size of the zinc powder are important factors affecting the reaction rate and yield. researchgate.net

Synthetic Efficiency and Sustainability

The drive for more efficient and sustainable chemical processes has led to significant advancements in the synthesis of this compound. The efficiency of a particular synthetic route is often evaluated based on its yield, selectivity, turnover number (TON), and turnover frequency (TOF). For example, the use of phosphino-modified polymer-immobilized ionic liquid-stabilized gold nanoparticles has demonstrated exceptional efficiency with a TON of 100,000 and a TOF of 73,000 h⁻¹ for the production of N-phenylhydroxylamine. acs.org

From a sustainability perspective, there is a growing emphasis on using environmentally benign solvents, such as water, and developing reusable catalytic systems. acs.orgresearchgate.net The use of a CO₂/H₂O system with zinc powder for the reduction of nitrobenzene is a notable example of a greener approach, as it avoids the use of organic solvents and produces easily separable byproducts. researchgate.net Furthermore, the water in this system can be reused multiple times without a significant drop in product yield. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. A primary focus has been the shift from traditional stoichiometric reduction methods to catalytic processes. nih.govrsc.org

Historically, O-Phenylhydroxylamine was prepared by the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. orgsyn.orggoogle.com This method, while effective, generates significant quantities of zinc oxide and other zinc salts as byproducts, which present disposal challenges. orgsyn.org

Modern approaches emphasize catalytic reduction, which offers a greener alternative. nih.gov Catalytic hydrogenation of nitrobenzene using noble metal catalysts, such as platinum or rhodium on a support, allows the reaction to proceed with high selectivity under milder conditions. orgsyn.orgresearchgate.net The primary byproduct in this catalytic route is water, aligning with the green chemistry principle of preventing waste generation. rsc.org Research has focused on designing catalyst systems that maximize the yield of the desired phenylhydroxylamine while preventing over-reduction to the thermodynamically more stable aniline. nih.gov For instance, using low-percentage platinum catalysts in aprotic dipolar solvents has been shown to yield N-phenylhydroxylamine at up to 98%. researchgate.net

Electrochemical synthesis represents another promising green pathway. acs.org By using electrons as the "reagent," electrochemical reduction of nitrobenzene can avoid the use of costly or hazardous chemical reductants altogether. researchgate.netacs.org These reactions can be performed in aqueous solutions or with mediators like titanium(III) species, which are generated and consumed in a catalytic cycle. acs.org The selectivity of electrochemical methods can be finely tuned by controlling parameters such as electrode material, potential, and the composition of the electrolyte solution. youtube.com

Atom Economy and Waste Minimization in Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org The synthesis of O-Phenylhydroxylamine provides a clear example of how different synthetic routes can vary dramatically in their atom economy.

The classical reduction of nitrobenzene with zinc dust is characterized by a very low atom economy. orgsyn.orggoogle.com The large mass of the zinc reagent and other additives ends up as inorganic waste, primarily zinc oxide. orgsyn.org In contrast, the catalytic hydrogenation of nitrobenzene, where nitrobenzene reacts with hydrogen gas, is a highly atom-economical process. researchgate.net In this ideal transformation, all atoms from the nitrobenzene (except for the two oxygen atoms) and the hydrogen reactant are incorporated into the desired N-phenylhydroxylamine, with water being the only byproduct.

A method detailed in a Chinese patent (CN104529816A) involves reacting phenol with sodium hydride to form sodium phenoxide, which then reacts with O-(2,4-dinitrophenyl)hydroxylamine. google.com This multi-step process, which uses stoichiometric amounts of a base and produces a dinitrophenyl salt as a major byproduct, demonstrates a lower atom economy, comparable to the classical zinc reduction method. google.com

The table below provides a comparative analysis of the theoretical atom economy for different synthetic pathways to O-phenylhydroxylamine.

Cost-Benefit Analysis of Different Synthetic Pathways

The economic viability of a synthetic route is as critical as its chemical efficiency and environmental impact. A cost-benefit analysis of this compound production must consider raw material costs, energy consumption, process complexity, product yield, and waste disposal expenses. researchgate.net

Catalytic Hydrogenation : While noble metal catalysts (e.g., platinum, rhodium) have a high initial cost, they are used in very small quantities and can often be recycled and reused multiple times, lowering the effective cost per batch. orgsyn.orgchemicalbook.com This method typically provides high yields (up to 98%) and selectivity, which simplifies purification and increases throughput. researchgate.net The main byproduct, water, incurs no disposal costs. The use of hydrogen gas requires specialized equipment for safe handling, which represents a capital cost.

Electrochemical Synthesis : This route replaces chemical reductants with electricity, which can be a cost-effective reagent, depending on local energy prices. It eliminates the cost of expensive and hazardous reagents. acs.org The capital investment for electrochemical reactors and the cost of electrolytes are primary financial considerations. These methods can achieve high yields and simplify product workup. youtube.com

Patent Method (CN104529816A) : This route uses sodium hydride, a hazardous and moderately expensive reagent, and a specialized dinitrophenyl derivative, which is likely to be costly. google.com While the patent claims the method is high-yield and suitable for industrialization, the high cost and hazardous nature of the reagents, along with the generation of a significant byproduct stream, would need to be carefully weighed against the achieved yield and process simplicity. google.com

The following table summarizes the key factors in a cost-benefit analysis for these synthetic routes.

Table of Chemical Compounds

Chemical Reactivity and Mechanistic Investigations of O Phenylhydroxylamine Hydrochloride

Fundamental Reaction Mechanisms Involving O-Phenylhydroxylamine Hydrochloride

This compound serves as a key building block in synthetic organic chemistry due to the reactive nature of its hydroxylamine (B1172632) moiety. ontosight.ai The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for various reactions. ontosight.ai

Nucleophilic Reactivity and Electrophilic Amination

The nitrogen atom of O-phenylhydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to its reactivity, particularly in electrophilic amination reactions. Electrophilic amination is a powerful method for forming carbon-nitrogen bonds. wiley-vch.de

In these reactions, O-phenylhydroxylamine or its derivatives act as an electrophilic source of nitrogen. For instance, copper-catalyzed electrophilic amination of diorganozinc reagents has been achieved using acyl hydroxylamines. wiley-vch.de This method allows for the synthesis of tertiary amines. wiley-vch.de Another approach involves the reaction of aryl cuprates with benzyl (B1604629) hydroxylamine to produce primary amines. wiley-vch.de

The general mechanism involves the attack of a nucleophile on an aryne, followed by copper-catalyzed electrophilic amination of the resulting arylmetal with a hydroxylamine-derived reagent. wiley-vch.de This process yields arylamines with a 1,2-disubstitution pattern. wiley-vch.de The efficiency of these reactions can be influenced by steric hindrance. wiley-vch.de

Oxime Formation Reactions and Chemoselectivity

One of the most well-established applications of this compound is in the synthesis of oxime ethers through reaction with carbonyl compounds. nih.govgoogle.com Oximes and their ether derivatives are of significant interest in medicinal chemistry and drug discovery due to their biological and pharmacological activities. google.com The formation of the oxime bond is noted for its chemoselectivity. google.com

This compound reacts with both aldehydes and ketones to form the corresponding O-phenyl oxime ethers. nih.govquora.com The fundamental reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime ether. scribd.comyoutube.com This condensation reaction is typically carried out under mild conditions, often in the presence of a weak acid or base catalyst. nih.govnumberanalytics.com

The reactivity of the carbonyl compound can influence the reaction, with aldehydes generally being more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. quora.com Various reaction conditions have been explored to optimize oxime formation, including the use of different solvents and bases. nih.govresearchgate.net For example, the reaction can be performed in aqueous or alcoholic solvents. nih.gov

Table 1: Reaction of this compound with Carbonyl Compounds

Carbonyl Compound Product
Aldehyde (R-CHO) R-CH=N-O-Ph
Ketone (R-CO-R') R(R')C=N-O-Ph

Note: Ph represents a phenyl group.

The formation of oxime ethers from unsymmetrical ketones or aldehydes can result in the formation of stereoisomers, specifically (E) and (Z) isomers, due to the restricted rotation around the C=N double bond. nih.gov The ability to control the stereochemical outcome of these reactions is of great importance. nih.gov

Studies have shown that the reaction conditions can significantly influence the E/Z isomer ratio of the resulting oxime ethers. nih.gov For instance, in the synthesis of O-substituted oximes of quinuclidin-3-one, performing the reaction in a solvent typically yields a mixture of (E) and (Z) products. nih.gov However, the use of mechanochemical methods, such as ball milling, has been shown to provide pure (E) oximes with high conversion and stereospecificity, sometimes in very short reaction times. nih.gov

The ratio of (E) and (Z) isomers in oxime ether synthesis can be governed by either kinetic or thermodynamic control. wikipedia.org Kinetic control favors the product that is formed fastest, which is typically the one with the lower activation energy. wikipedia.org In contrast, thermodynamic control favors the most stable product, which is allowed to form when the reaction is reversible and can reach equilibrium. wikipedia.org

In the context of oxime formation, short reaction times and low temperatures generally favor the kinetic product. wikipedia.org Longer reaction times and higher temperatures allow for equilibration and favor the formation of the more thermodynamically stable isomer. wikipedia.org For example, in the reaction of cyclopentadiene (B3395910) with furan, the less stable endo isomer is the kinetic product, while the more stable exo isomer is the thermodynamic product formed at higher temperatures and longer reaction times. wikipedia.org Similar principles apply to oxime formation, where reaction conditions can be tuned to selectively obtain the desired isomer. nih.gov

Table 2: Influence of Reaction Conditions on the E/Z Ratio of O-Phenyl Quinuclidin-3-one Oxime Hydrochloride

Starting Material Reaction Time Product E/Z Ratio
Quinuclidin-3-one 6 min 4·HCl 65:35
Quinuclidin-3-one hydrochloride 48 h 4·HCl 100:0

Data sourced from a study on the stereochemistry of bicyclic oxime ether synthesis. nih.gov

Role as a Nitrogen Source in Organic Transformations

Beyond its use in forming oxime ethers, this compound serves as a valuable source of nitrogen for the synthesis of various nitrogen-containing compounds. wiley-vch.de As previously discussed in the context of electrophilic amination, it can be used to introduce an amino group into organic molecules. wiley-vch.de

Furthermore, the oximes formed from this compound can be further transformed. For example, oximes can be reduced to form hydroxylamines or amines, or they can undergo rearrangement reactions like the Beckmann rearrangement to produce amides. scribd.com These subsequent transformations highlight the utility of this compound as a precursor to a diverse range of nitrogenous compounds.

Derivatization Strategies Utilizing this compound

This compound serves as a key reagent in several derivatization strategies, enabling the conversion of aldehydes into other valuable functional groups. Its utility is particularly evident in the synthesis of cyanohydrins and nitriles, including from complex molecules like carbohydrates.

Formation of Cyanohydrins from Aldehydes, including Carbohydrates

This compound facilitates the efficient conversion of aldehydes, including water-soluble carbohydrates, into cyanohydrins. nih.govresearchgate.net This method has been successfully applied to a range of reducing sugars, such as monosaccharides and disaccharides, resulting in high yields of the corresponding cyanohydrins. nih.gov

The formation of cyanohydrins using this compound is effectively carried out in buffered aqueous solutions. nih.govresearchgate.net When using the hydrochloride salt of O-phenylhydroxylamine, a decrease in pH is observed, which can hinder the reaction's completion. nih.gov However, employing a phosphate (B84403) buffer at pD values of 5.45 and 7.25 allows the reaction to proceed to completion within a few hours. nih.gov Specifically, a general procedure involves dissolving the reducing sugar and this compound in a 0.2 M sodium phosphate buffer at a pD of 7.25, with the final concentration of the sugar at 0.1 M. nih.gov The reaction is stirred at room temperature until the oxime intermediates are no longer detectable. nih.gov

For successful cyanohydrin formation in general, the presence of free cyanide ions is crucial. libretexts.org This is often achieved by using a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) under acidic conditions, or by using hydrogen cyanide (HCN) with a base to generate the nucleophilic cyanide ion (CN⁻). libretexts.orgwikipedia.org

The generally accepted mechanism for cyanohydrin formation involves the nucleophilic attack of a cyanide ion on the carbonyl carbon of the aldehyde or ketone. libretexts.orgyoutube.comorgoreview.com This initial attack forms a tetrahedral alkoxide intermediate. Subsequently, this intermediate is protonated, often by a molecule like HCN, to yield the cyanohydrin product and regenerate the cyanide ion. libretexts.orgyoutube.com

In the context of using O-phenylhydroxylamine, the reaction proceeds through an initial formation of an oxime intermediate. nih.gov The subsequent elimination of phenol (B47542) from this intermediate leads to the final cyanohydrin product. nih.gov This process is analogous to the Wohl degradation, and the elimination of cyanide from the formed cyanohydrins can be promoted by a weakly basic resin. nih.gov

The derivatization of glycans is a critical step for their analysis. nih.govmaynoothuniversity.ie While traditional methods often involve reductive amination, the use of O-phenylhydroxylamine provides an alternative route. nih.gov Specifically, various reducing sugars, including monosaccharides and disaccharides, have been successfully converted to their cyanohydrin derivatives in high yields using this compound in buffered aqueous solutions. nih.gov This demonstrates the utility of this reagent in modifying complex carbohydrate structures. The ability to perform this transformation in an aqueous medium makes it particularly suitable for biological applications. nih.gov

Conversion of Aldehydes to Nitriles

This compound is an effective reagent for the direct conversion of aldehydes to nitriles. nih.govresearchgate.net This transformation is significant as nitriles are important precursors for various functional groups like amines, carboxylic acids, and esters. nih.gov The use of aldehydes as starting materials is advantageous due to their ready availability and the mild conditions often required for their conversion. nih.gov

A significant advantage of using this compound is the ability to perform the conversion of aldehydes to nitriles in a one-pot procedure. nih.gov This method is particularly effective for aqueous-soluble substrates, such as carbohydrates, when conducted in buffered aqueous solutions. nih.gov For hydrophobic aldehydes, the reaction can be adapted by using a mixture of an organic solvent, like methanol (B129727), and a sodium phosphate buffer. nih.gov For instance, a general procedure for nitrile formation involves dissolving the aldehyde and this compound in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) and heating at 60 °C. nih.gov

Other one-pot methods for converting aldehydes to nitriles often employ reagents that are not tolerant of other functional groups or require harsh conditions. missouri.edu In contrast, methods utilizing hydroxylamine hydrochloride on silica (B1680970) gel have shown good functional group tolerance, being effective for both aliphatic and aromatic aldehydes. ajgreenchem.comajgreenchem.com

Dehydration of Oxime Intermediates

This compound can be involved in reactions where oxime intermediates are dehydrated to form nitriles. researchgate.net This process is a key step in various synthetic sequences. The reaction of an aldehyde or ketone with hydroxylamine or its derivatives, such as O-phenylhydroxylamine, initially forms an oxime. wikipedia.orgyoutube.com This oxime can then undergo dehydration, often facilitated by reagents like acetic anhydride, to yield a nitrile. pearson.comnumberanalytics.com

The general mechanism involves the conversion of the hydroxyl group of the oxime into a better leaving group. masterorganicchemistry.com In the context of reactions involving this compound, the phenoxy group can act as a leaving group, facilitating the elimination of water and the formation of the carbon-nitrogen triple bond of the nitrile. This transformation is particularly relevant in carbohydrate chemistry, as seen in the Wohl degradation.

Wohl Degradation Analogies

The Wohl degradation is a classic method in carbohydrate chemistry for shortening the carbon chain of an aldose by one carbon atom. wikipedia.orgsupabase.co The reaction typically involves the conversion of an aldose to an aldoxime, followed by dehydration to a cyanohydrin, and subsequent elimination of hydrogen cyanide to yield the chain-shortened aldose. pearson.comyoutube.com

This compound can be used in reactions that are analogous to the Wohl degradation. researchgate.net For instance, reducing sugars can be transformed into cyanohydrins in high yields using this compound in buffered aqueous solutions. researchgate.net The resulting cyanohydrins can then undergo elimination of cyanide, mirroring the final step of the Wohl degradation, to produce the shortened carbohydrate. researchgate.net This method has been successfully applied to monosaccharides, disaccharides, and silyl-protected saccharides. researchgate.net

Reactant Type Transformation Key Reagent Significance
Reducing SugarsConversion to CyanohydrinsThis compoundHigh yields for various carbohydrates researchgate.net
AldosesChain ShorteningThis compoundAnalogy to Wohl Degradation researchgate.netwikipedia.org
Hydrophobic AldehydesNitrile FormationThis compoundBroad substrate scope researchgate.net

Synthesis of O-Substituted Hydroxylamine Derivatives

This compound serves as a precursor for the synthesis of various O-substituted hydroxylamine derivatives. These derivatives are valuable building blocks in organic and medicinal chemistry. ontosight.ai One common approach involves the N-arylation of hydroxylamines with aryl halides, a reaction that can be catalyzed by transition metals like copper or palladium. organic-chemistry.org

Another strategy involves the O-alkylation of N-protected hydroxylamines, such as tert-butyl N-hydroxycarbamate, with alkylating agents like alcohol mesylates. organic-chemistry.org The subsequent deprotection of the nitrogen yields the desired O-substituted hydroxylamine. organic-chemistry.org While not a direct use of this compound as the starting material, these methods highlight the importance of the hydroxylamine framework, of which O-phenylhydroxylamine is a key example. The synthesis of this compound itself can be achieved through various routes, including the reaction of phenol with 2,4-dinitrophenoxy amine followed by salt formation with hydrogen chloride. google.com

Introduction of N-Oxyl Radical Fragments and Subsequent Derivatization

Reactions involving O-phenylhydroxylamine can proceed through the formation of N-oxyl radical fragments. The introduction of an N-oxyl radical into a molecule opens up avenues for further derivatization, such as conversion into O-substituted hydroxylamines that are otherwise difficult to access. researchgate.net The homolytic cleavage of the N-O bond in derivatives of hydroxylamine can generate these radical species. researchgate.net

These N-oxyl radicals are of interest due to their potential applications in various chemical transformations, including "click chemistry" and medicinal chemistry. researchgate.net The stability and reactivity of these radicals can be influenced by the substituents on the nitrogen and oxygen atoms.

Theoretical and Computational Studies on this compound Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of reactions involving hydroxylamine derivatives. researchgate.netresearchgate.net For instance, DFT calculations have been employed to study the radical-scavenging activity of N-phenylhydroxylamine, a related compound, by computing thermodynamic parameters for different reaction pathways. researchgate.netrsc.orgnih.gov These studies help in understanding whether a reaction proceeds via a hydrogen atom transfer (HAT) or a sequential proton loss electron transfer (SPLET) mechanism. researchgate.net

In the context of O-phenylhydroxylamine, DFT calculations can provide insights into the energetics of bond cleavage, the stability of intermediates, and the barriers for various reaction steps. researchgate.net For example, time-dependent DFT (TD-DFT) can be used to analyze the photochemical dissociation of the N-O bond. researchgate.net

Computational Method Application Key Findings
DFT (B3LYP/6-311G(d,p))Radical Scavenging Mechanism of N-PhenylhydroxylamineHAT is favored in the gas phase, while SPLET is supported in aqueous solution. researchgate.net
DFT (M06-2X/6-311++G(d,p))Bond Dissociation Enthalpies of N- and O-H bonds in N-PhenylhydroxylamineRe-evaluated BDE values provide a more accurate understanding of reactivity. rsc.orgnih.gov
TD-DFTPhotochemical Dissociation of N-O bondAnalysis of excited states and potential energy surfaces for homolytic cleavage. researchgate.net

Transition State Analysis in this compound Transformations

The analysis of transition state structures is crucial for understanding the kinetics and selectivity of chemical reactions. For transformations involving this compound, identifying the transition states allows for the determination of activation energies and the prediction of reaction pathways. researchgate.net

For example, in the study of radical scavenging by N-phenylhydroxylamine, differentiating between HAT and proton-coupled electron transfer (PCET) mechanisms can be achieved by examining the transition state structures. researchgate.net Computational methods can model the geometry of these high-energy species, providing a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. This level of analysis is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Modeling of Intermediates and Reaction Pathways

The elucidation of reaction mechanisms through computational modeling provides invaluable insights into the transient species and energetic landscapes that govern chemical transformations. For this compound, while direct and extensive computational studies are not widely available in the literature, a comprehensive understanding can be constructed by examining theoretical investigations of closely related O-arylhydroxylamine and N-phenylhydroxylamine systems. These studies, employing methodologies such as Density Functional Theory (DFT), offer a robust framework for predicting the intermediates and reaction pathways pertinent to this compound.

Theoretical investigations into the reactivity of analogous compounds suggest that O-Phenylhydroxylamine can undergo several key transformations, including rearrangement reactions. The modeling of these pathways typically involves the identification of stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

One of the primary reaction pathways anticipated for O-arylhydroxylamines is the nsf.govacs.org- and acs.orgacs.org-sigmatropic rearrangements. While often studied under catalytic conditions, the fundamental steps of these rearrangements can be modeled to understand the intrinsic reactivity of the molecule. For instance, copper-catalyzed nsf.govacs.org-alkoxy rearrangement reactions of N-alkoxyaniline derivatives have been a subject of mechanistic study. researchgate.net These studies propose that such rearrangements can proceed through key intermediates, and similar pathways can be hypothesized for O-Phenylhydroxylamine.

In the absence of a catalyst, acid catalysis, as would be relevant for the hydrochloride salt, is expected to play a crucial role. The protonation of the nitrogen or oxygen atom can facilitate the cleavage of the N-O bond, leading to the formation of reactive intermediates. Drawing parallels from the well-studied Bamberger rearrangement of N-phenylhydroxylamines, which involves the acid-catalyzed rearrangement to aminophenols, similar intermediates can be postulated for O-Phenylhydroxylamine. acs.org

Computational studies on related systems often employ DFT calculations to map out the reaction coordinates. For example, a DFT study on the O-neophyl rearrangement of 1,1-diarylalkoxyl radicals at the UB3LYP/6-31G(d) level of theory described the reaction as a consecutive process involving a reactive intermediate. nih.gov This approach allows for the calculation of activation free energies and comparison with experimental data.

The following table summarizes key computational findings for reactions of analogous compounds, which can serve as a model for understanding the potential reactivity of O-Phenylhydroxylamine.

Analogous Reaction Computational Method Key Findings Reference
nsf.govacs.org-Methoxy Rearrangement of N-MethoxyanilinesCopper-CatalyzedSynthesis of meta-substituted anilines via an ortho-quinol imine intermediate. acs.org
O-Neophyl Rearrangement of 1,1-Diarylalkoxyl RadicalsUB3LYP/6-31G(d)Stepwise mechanism with a reactive 1-oxaspiro researchgate.netnih.govoctadienyl radical intermediate. nih.gov
Radical Trapping by N-PhenylhydroxylamineM06-2X/6-311++G(d,p) and CBS-QB3Calculation of N-H and O-H bond dissociation enthalpies to evaluate antioxidant activity. nih.gov

These theoretical frameworks suggest that the reaction pathways of this compound likely involve protonation, followed by the formation of cationic intermediates that can then undergo rearrangement or nucleophilic attack. The specific intermediates and the preferred reaction pathways would be influenced by factors such as the solvent and the nature of any nucleophiles present.

Further dedicated computational studies on this compound are necessary to provide a more precise and detailed understanding of its chemical reactivity and to quantitatively determine the energetic barriers and structures of the intermediates and transition states involved in its transformations.

Applications of O Phenylhydroxylamine Hydrochloride in Advanced Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The utility of O-Phenylhydroxylamine hydrochloride in the pharmaceutical sector is substantial, serving as a key intermediate in the creation of diverse and complex molecular architectures. Its derivatives are of great interest in medicinal chemistry due to their special biological and pharmacological activities google.com.

This compound serves as a foundational precursor for a range of bioactive molecules. Its chemical structure allows for modification and incorporation into larger molecules designed to interact with biological targets. Research has demonstrated its use in synthesizing compounds with potential therapeutic applications.

For example, O-phenylhydroxylamine and its substituted variants are used to synthesize N-(9'-acridinyl)-O-phenylhydroxylamines unco.edu. These compounds are designed to act as DNA intercalators, a mechanism of action relevant in the development of chemotherapeutic agents unco.edu. The phenoxyamino group is thought to maintain the DNA intercalation capacity while potentially reducing the rate of hydrolysis compared to anilinoacridines, which could be advantageous for a therapeutic agent unco.edu.

Furthermore, derivatives of this compound, specifically O-alkylhydroxylamines, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) nih.gov. IDO1 is a significant therapeutic target for cancer and other diseases characterized by pathological immune suppression nih.gov. The discovery of O-benzylhydroxylamine as a sub-micromolar inhibitor of IDO1, and the subsequent development of more potent derivatives, highlights the importance of the O-phenylhydroxylamine scaffold in creating targeted inhibitors nih.gov.

PrecursorDerived Bioactive Molecule ClassTherapeutic Target/Application
O-PhenylhydroxylamineN-(9'-acridinyl)-O-phenylhydroxylaminesDNA Intercalation (Potential Anticancer)
O-Alkylhydroxylamine DerivativesHalogenated O-benzylhydroxylaminesIndoleamine 2,3-dioxygenase-1 (IDO1) Inhibition (Cancer, Immune Diseases)

The chemical properties of this compound make it particularly valuable in modern drug discovery. The oxime-forming reactions involving this compound are noted for their chemoselectivity, a highly desirable feature in the synthesis of complex molecules google.com. This selectivity allows chemists to form specific bonds in the presence of other reactive functional groups, simplifying synthetic routes and enabling the construction of precisely designed molecules. This is a critical aspect of target-oriented drug synthesis, where the goal is to create a molecule that interacts specifically with a particular biological target to achieve a therapeutic effect.

In the field of combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously for high-throughput screening, this compound is a useful building block google.com. Its ability to reliably undergo chemoselective reactions, such as the formation of oxime ethers, makes it suitable for the systematic and rapid generation of diverse compound libraries based on a common scaffold google.comnih.gov. These libraries can then be screened against biological targets to identify new lead compounds in the drug discovery process.

Reagent in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound also functions as an important intermediate in the synthesis of agrochemicals. Aromatic amino compounds, which are related to and can be synthesized from hydroxylamines, are recognized as key intermediates for a variety of products in the agrochemical industry google.com. The structural motifs derived from O-phenylhydroxylamine can be incorporated into molecules designed as fungicides, herbicides, or insecticides nih.gov. For instance, patent literature describes phenoxy phenylamidine compounds for their use as fungicides, structures that are related to those accessible from phenoxyamine-based precursors google.com.

Catalysis and Ligand Design

The field of asymmetric catalysis relies heavily on the design of effective chiral ligands to control the stereochemical outcome of chemical reactions. While hydroxylamine-containing structures are important in this area, the direct application of this compound in this context requires specific investigation.

Chiral ligands are essential for enantioselective synthesis, a critical process for producing single-enantiomer drugs nih.gov. While various chiral ligands containing nitrogen and oxygen donor atoms have been developed from different precursors, specific examples of chiral ligands synthesized directly from this compound are not prominently featured in the surveyed scientific literature. The development of chiral hydroxylamines is an active area of research, with methods being developed for their asymmetric synthesis, underscoring their value as structural elements in pharmaceuticals and agrochemicals researchgate.netresearchgate.net. However, the direct conversion of this compound into a widely used chiral ligand for asymmetric catalysis is not well-documented in the available research.

Materials Science Applications

This compound and its derivatives are being explored for their unique properties in the field of materials science. The inherent reactivity of the hydroxylamine (B1172632) moiety allows for its participation in various reactions that can influence the properties of polymers and other materials.

The prevention of premature and uncontrolled polymerization is crucial for the safe storage, transportation, and handling of monomers. Polymerization inhibitors function by scavenging radical species that initiate polymerization. While direct and extensive research on this compound as a primary polymerization inhibitor is not widely documented in publicly available literature, its chemical structure suggests a potential role in this capacity. This is primarily due to the ability of the hydroxylamine group to act as a radical scavenger.

The proposed mechanism for the inhibitory action of hydroxylamine derivatives involves the donation of a hydrogen atom from the hydroxylamine group to a growing polymer radical (P•). This transfer deactivates the polymer radical and generates a stable nitroxide radical, which is less reactive and can further terminate other polymer chains.

Table 1: Potential Radical Scavenging Mechanism of O-Phenylhydroxylamine

StepReactionDescription
1 P• + C₆H₅ONH₂·HCl → PH + C₆H₅OṄH·HClA growing polymer radical (P•) abstracts a hydrogen atom from O-Phenylhydroxylamine, terminating the polymer chain and forming a stable nitroxide radical.
2 P• + C₆H₅OṄH·HCl → P-NHOC₆H₅·HClThe nitroxide radical can further react with another polymer radical to terminate a second chain.

This table represents a theoretical mechanism based on the known reactivity of hydroxylamines.

The application of this compound in electronic industrial supplies is a speculative area with no direct research found in the reviewed scientific and patent literature. The development of new materials for electronic components, such as semiconductors, dielectrics, and photoresists, is a continuous process. While various organic compounds are integral to these technologies, there is currently no specific mention of this compound being utilized in these applications.

The potential for its use could theoretically lie in its ability to be incorporated into polymer backbones, potentially modifying the electronic properties of the resulting material. For instance, its aromatic ring and heteroatom content could influence conductivity or dielectric constant. Furthermore, in the context of photoresist technology, compounds that can undergo chemical transformations upon exposure to light are essential. While hydroxylamine derivatives can participate in various chemical reactions, their specific application as a component in photoresist formulations has not been reported.

Future research may explore the synthesis of polymers or molecular materials derived from this compound and evaluate their electronic and optical properties for potential use in electronic devices.

Advanced Analytical and Spectroscopic Characterization of O Phenylhydroxylamine Hydrochloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of O-phenylhydroxylamine hydrochloride and its derivatives, as well as for monitoring the progress of reactions in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR for E/Z ratio determination, reaction monitoring)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about molecules in solution.

Reaction Monitoring: ¹H NMR is particularly useful for monitoring chemical reactions involving this compound. For instance, in the conversion of aldehydes to nitriles using this compound, ¹H NMR spectroscopy can be used to track the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the intermediate oxime ether and the final nitrile product. nsf.gov A study on the transformation of aldehydes into nitriles in an aqueous medium demonstrated that the reaction could be monitored in deuterium (B1214612) oxide (D₂O), allowing for the direct observation of the formation of the oxime intermediate before its conversion to the cyanohydrin. nsf.gov This real-time analysis helps in determining reaction endpoints, identifying intermediates, and optimizing reaction conditions for maximum yield.

Structural Elucidation and E/Z Ratio Determination: When this compound reacts with aldehydes or ketones, it forms O-phenyl oxime ethers. These oximes can exist as E (entgegen) and Z (zusammen) geometric isomers. ¹H NMR is a key tool for differentiating and quantifying these isomers. The chemical shift of the proton attached to the C=N double bond (the oxime proton) is typically different for the E and Z isomers. By integrating the signals corresponding to each isomer, their ratio in the product mixture can be accurately determined. While specific ¹H NMR data for this compound itself is not extensively published, data for its isomer, N-phenylhydroxylamine, shows aromatic protons in the range of δ 6.99-7.28 ppm. chemicalbook.com For derivatives, such as those formed from aldehydes, the aldehydic proton signal (typically δ 9-10 ppm) is replaced by the signals of the newly formed oxime ether. libretexts.org

Table 1: Representative ¹H NMR Data for Phenylhydroxylamine Derivatives
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
N-PhenylhydroxylamineMeOD4.84 (brs, 1H, NH), 6.88-6.93 (m, 1H), 7.01-7.04 (m, 2H), 7.20-7.26 (m, 2H), 8.63 (brs, 1H, N-OH) rsc.org
3-ChlorophenylhydroxylamineMeOD4.88 (brs, 1H, NH), 6.79-6.84 (m, 2H), 6.99-7.00 (m, 1H), 7.11-7.14 (m, 1H), 8.62 (brs, 1H, N-OH) rsc.org

Infrared (IR) Spectroscopy (e.g., ATR Spectroscopy for reaction monitoring)

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. Attenuated Total Reflectance (ATR) is a sampling technique that allows for the analysis of samples in their natural state with minimal preparation, making it ideal for online reaction monitoring. nih.govrsc.org

For reactions involving this compound, such as its reaction with a carbonyl compound, ATR-IR spectroscopy can monitor the reaction progress by tracking the disappearance of the C=O stretching band of the starting material (typically in the 1680-1750 cm⁻¹ region) and the appearance of the C=N stretching vibration of the resulting oxime ether product. libretexts.orgnih.gov The N-O and N-H stretching vibrations of the hydroxylamine (B1172632) reactant would also change over the course of the reaction. Commercial suppliers of this compound confirm the identity of their product by ensuring its IR spectrum conforms to a standard reference spectrum. thermofisher.comfishersci.ca

Mass Spectrometry (e.g., ESI-MS, GC-MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining molecular weights and elucidating molecular structures through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar and thermally labile molecules like this compound and its derivatives. ub.edu It typically generates a protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight. For example, the related N-phenylhydroxylamine shows a calculated [M+H]⁺ at m/z 110.0600, which was observed experimentally at 110.0619. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the resulting daughter ions. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For less volatile compounds like O-phenylhydroxylamine, derivatization is often required to increase volatility. nih.gov For example, aldehydes can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride before GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These techniques couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com They are highly versatile and can be used to analyze complex mixtures containing this compound and its derivatives, providing both separation and structural identification of reactants, intermediates, and products.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electron Paramagnetic Resonance (EPR) Spectroscopy (for radical pathways)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. nih.gov The chemistry of hydroxylamines can involve radical intermediates. For example, the oxidation of N-phenylhydroxylamine can lead to the formation of nitrosobenzene (B162901), a process that can involve radical species. nih.gov EPR spectroscopy is the most direct method for detecting and characterizing these transient radical intermediates. rsc.org By using spin-trapping agents, short-lived radicals can be converted into more stable radicals that can be observed by EPR, providing evidence for specific reaction mechanisms. nih.gov This is particularly relevant for studying potential degradation pathways or side reactions of O-phenylhydroxylamine and its derivatives that may proceed through radical mechanisms.

Chromatographic Methods for Purity and Separation

Chromatography is essential for separating components of a mixture and for assessing the purity of a compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. thermofisher.comsigmaaldrich.com Commercial products typically have a purity of 97% or higher as determined by HPLC. fishersci.casigmaaldrich.com A specific HPLC method for determining the related compound hydroxylamine as a mutagenic impurity in a drug substance involves pre-column derivatization with benzaldehyde, followed by separation on a C18 reversed-phase column with a phosphate (B84403) buffer and acetonitrile (B52724) mobile phase, and detection by UV. humanjournals.com This approach highlights the strategies that can be employed for the trace-level quantification of hydroxylamine derivatives.

Separation and Purification: For the separation and purification of O-phenylhydroxylamine derivatives from reaction mixtures, column chromatography is often employed. For instance, N-phenylhydroxylamine, an isomer, can be purified from a reaction mixture using silica (B1680970) gel column chromatography with a mobile phase consisting of a hexane (B92381) and ethyl acetate (B1210297) mixture. rsc.org The choice of stationary phase (e.g., silica gel, alumina) and mobile phase is tailored to the polarity of the specific derivatives being separated.

Table 2: Analytical Techniques for this compound and its Derivatives
TechniqueApplicationInformation Obtained
¹H NMRStructural Elucidation, Reaction MonitoringChemical environment of protons, E/Z isomer ratio, reaction kinetics
ATR-IRFunctional Group Analysis, Reaction MonitoringPresence of C=O, C=N, N-O bonds, reaction progress
ESI-MSMolecular Weight DeterminationMass of the parent molecule, molecular formula confirmation
GC-MS/LC-MSSeparation and IdentificationComponent separation, structural elucidation of individual components
UV-VisQuantification, Conjugation AnalysisConcentration in solution, information on π-electron systems
EPRRadical DetectionDetection and characterization of radical intermediates
HPLCPurity Analysis, QuantificationPurity assessment, concentration measurement
Column ChromatographyPurificationSeparation of products from reaction mixtures

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the assessment of purity and the quantification of this compound. Commercial suppliers often cite HPLC as the method for assaying the purity of the compound, with typical specifications being ≥96% or ≥97%. fishersci.cascbt.com

While specific, detailed protocols for this compound are often proprietary, methods developed for its isomer, N-phenylhydroxylamine, and related compounds offer significant insight into the chromatographic conditions required. A robust reversed-phase HPLC (RP-HPLC) method has been established for the simultaneous determination of N-phenylhydroxylamine and its related nitrogenous compounds. researchgate.net This method successfully separates aniline (B41778) and its metabolites, including the hydroxylamine, without the need for prior extraction or derivatization steps. researchgate.net The direct injection of aqueous reaction or sample mixtures is a significant advantage, streamlining the analytical workflow. researchgate.net Detection limits using such methods have been reported to be in the picomole range, highlighting the sensitivity of HPLC for this class of compounds. researchgate.net

A representative HPLC method for a related compound involves an octadecyl-bonded silica column (C18) with a gradient elution system. researchgate.net The mobile phase typically consists of an organic modifier, such as methanol (B129727), and an aqueous buffer, like potassium citrate, to ensure good peak shape and resolution. researchgate.net

Table 1: Representative HPLC Conditions for Phenylhydroxylamine Isomers and Related Compounds

Parameter Condition
Column Octadecyl-bonded silica (C18), e.g., Inertsil ODS-2 or µ-Bondapak C18 researchgate.net
Mobile Phase Gradient elution with Methanol and aqueous Potassium Citrate buffer (pH 7) researchgate.net
Detector Diode Array Detector (DAD) or UV-Vis researchgate.net

| Sample Preparation | Direct injection of aqueous sample or incubation mixture researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the polarity and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is a critical prerequisite to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Derivatization strategies for related functional groups are well-documented. For phenolic compounds, a dual derivatization approach using methylation followed by silylation can be employed to characterize the number of reactive hydroxyl groups and determine the parent phenol's molecular weight via GC-MS. nih.gov Another common strategy for hydroxylamines involves acylation or reaction with agents that target the hydroxylamine moiety. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a related derivatizing agent, is used to convert carbonyl compounds into their oxime derivatives, which are then readily analyzed by GC-MS. mdpi.com A similar strategy could be adapted for this compound.

The resulting derivative can then be analyzed on a standard non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase.

Table 2: Hypothetical GC-MS Derivatization and Analysis Parameters

Step Parameter Description
Derivatization Agent Silylating agents (e.g., BSTFA) or Acylating agents (e.g., Acetic Anhydride) To increase volatility and thermal stability. The choice depends on the reactivity of the O-amino group.
GC Column 5%-phenyl-95%-dimethylpolysiloxane capillary column A common stationary phase for a wide range of derivatized compounds.
Injector Split/Splitless Temperature programmed to ensure efficient transfer of the derivative onto the column.

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information from the mass spectrum of the derivatized analyte. |

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. orgsyn.org Its application is crucial in the synthesis of this compound to determine the point of reaction completion and to qualitatively assess the formation of products and the consumption of reactants. google.com

In a typical synthesis of this compound, such as the reaction of phenol (B47542) with 2,4-dinitrobenzene oxyamine followed by hydrolysis and salt formation, TLC can be used at various stages. epfl.ch By spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica gel) alongside the starting materials as references, the progress can be visualized. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the intermediate or final product will appear and intensify. The separation is achieved using an appropriate mobile phase, typically a mixture of a polar and a non-polar solvent, the composition of which is optimized to achieve a good separation of the components (Rf values between 0.2 and 0.8).

Visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active. google.com Alternatively, chemical staining agents can be used. For hydroxylamines or phenols, specific stains can be employed.

Common TLC Visualization Agents:

Potassium Permanganate: A general stain that reacts with oxidizable functional groups, appearing as yellow-brown spots on a purple background.

p-Anisaldehyde-Sulfuric Acid: A stain that, upon heating, produces colored spots (violet, blue, red, green) for various compounds, including phenols. nih.gov

2,4-Dinitrophenylhydrazine (DNPH): Useful for detecting any aldehyde or ketone impurities, which appear as yellow-red spots. nih.gov

By comparing the TLC profile of the reaction mixture to the starting materials, an analyst can confidently determine when the reaction is complete, preventing unnecessary reaction time or the formation of byproducts.

Crystallographic Analysis for Solid-State Structure

X-ray Diffraction Studies of this compound and its Derivatives

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about the compound's solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the phenoxyamine moiety and the nature of the ionic interaction between the protonated amine group and the chloride ion. It would also detail the hydrogen bonding network within the crystal lattice, which governs the material's packing and physical properties like melting point and solubility.

Table 3: Information Obtainable from X-Ray Crystallography

Parameter Significance
Crystal System & Space Group Describes the symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the basic repeating block of the crystal.
Atomic Coordinates Provides the precise 3D position of every non-hydrogen atom in the molecule.
Bond Lengths & Angles Offers exact measurements of covalent bonds and angles, confirming the molecular geometry.
Torsion Angles Defines the conformation of the molecule (e.g., the twist of the phenyl group relative to the C-O-N bond).

| Hydrogen Bonding Network | Details the intermolecular forces that stabilize the crystal structure. |

Biochemical and Biological Research Aspects of O Phenylhydroxylamine Hydrochloride

Reactivity with Biological Molecules

The chemical reactivity of the hydroxylamine (B1172632) moiety in O-Phenylhydroxylamine hydrochloride is a key determinant of its biological interactions. This functional group can participate in various reactions, including nucleophilic attack and redox processes, enabling it to interact with and modify biological molecules.

Interactions with Proteins and Nucleic Acids

The interaction of this compound with proteins and nucleic acids is a subject of considerable research interest. The hydroxylamine group can react with various functional groups present in these biomacromolecules. For instance, it has been noted that hydroxylamines can react with aldehydes and ketones to form oximes. nih.gov This reactivity can be harnessed for protein modification and cross-linking studies. nih.govnih.gov

In the context of nucleic acids, the reactivity of hydroxylamine derivatives towards DNA bases has been explored as a model for understanding DNA damage. For example, hydroxylamine-O-sulfonic acid, a related compound, has been shown to directly aminate guanosine, suggesting a potential mechanism for DNA damage by N-arylhydroxylamines. nih.gov The metabolic activation of related compounds, such as o-phenylphenol, can lead to the formation of reactive intermediates that form adducts with DNA, particularly with guanine (B1146940) residues. researchgate.net While direct evidence for this compound is still emerging, these studies on related compounds provide a framework for understanding its potential to interact with and modify nucleic acids. epa.gov

Implications for Drug Design and Development

The unique reactivity and structural features of this compound and its derivatives make them valuable in the field of drug design and development. google.com The phenylhydroxylamine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. sigmaaldrich.com

This compound can serve as a versatile starting material, or "synthon," for the synthesis of a wide range of more complex molecules with potential therapeutic applications. google.com Its derivatives have been investigated for various pharmacological activities. The ability to readily modify the core structure of this compound allows for the generation of libraries of related compounds, which can then be screened for desired biological activities. This approach is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify new drug candidates. sigmaaldrich.com

Exploration of Biological Activities

Beyond its utility as a chemical probe and synthetic building block, this compound and its derivatives have been investigated for their own intrinsic biological activities. These include antioxidant and potential antimicrobial properties.

Antioxidant Properties and Free Radical Scavenging

The hydroxylamine functional group is known to possess antioxidant properties due to its ability to act as a free radical scavenger. acs.org Free radicals are highly reactive species that can cause damage to cells and contribute to various diseases. Antioxidants can neutralize these radicals, thereby mitigating their harmful effects.

The mechanism of free radical scavenging by hydroxylamines often involves the donation of a hydrogen atom from the N-OH group to a radical, thereby quenching the radical's reactivity. acs.org The resulting hydroxylamine radical can then undergo further reactions to form stable, non-radical products. The efficiency of this process is influenced by the chemical environment and the specific structure of the hydroxylamine derivative. nih.gov While extensive quantitative data on the antioxidant capacity of this compound itself is not yet widely available in the literature, studies on related N-substituted hydroxylamines have demonstrated their potential as effective radical scavengers. acs.org

Hypothetical Antioxidant Activity of this compound
AssayParameterValueReference CompoundValue
DPPH Radical ScavengingIC50 (µg/mL)Data Not AvailableAscorbic Acid~5-10
Oxygen Radical Absorbance Capacity (ORAC)µmol TE/gData Not AvailableTrolox-

Potential Antimicrobial Properties

There is growing interest in the antimicrobial potential of hydroxylamine derivatives. Some studies have shown that compounds containing the hydroxylamine scaffold can exhibit activity against various microorganisms. For instance, a library of N-substituted hydroxylamine compounds was designed and synthesized to act as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis and repair. acs.org This targeted inhibition highlights a potential mechanism for their antibacterial action.

While specific data on the antimicrobial spectrum of this compound is limited, research on related compounds provides promising leads. For example, certain hydantoin (B18101) derivatives, which can be synthesized from related starting materials, have shown antibacterial activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. nih.gov

Hypothetical Antimicrobial Activity of this compound
OrganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data Not Available
Escherichia coliATCC 25922Data Not Available
Candida albicansATCC 90028Data Not Available

Mechanistic Studies of Biological Effects

Understanding the mechanism of action of this compound at a molecular level is crucial for its application in biological research and drug discovery. The biological effects of this compound are likely a consequence of its chemical reactivity.

The ability of the hydroxylamine group to act as a nucleophile allows it to react with electrophilic sites in biological molecules. This can lead to the formation of covalent adducts with proteins and nucleic acids, potentially altering their function. nih.gov

Furthermore, the radical scavenging properties of the hydroxylamine moiety suggest a role in modulating oxidative stress within biological systems. By neutralizing reactive oxygen species (ROS) and other free radicals, O-Phenylhydroxylamine and its derivatives could protect cells from oxidative damage. acs.org The reaction of hydroxylamine with free radicals, such as the hydroxyl radical, has been studied, and the rate constants for these reactions have been determined, providing a quantitative basis for their antioxidant activity. researchgate.netepa.gov

The Bamberger rearrangement, a classic reaction of phenylhydroxylamines in the presence of strong acid to form aminophenols, is another aspect of its reactivity that could have biological implications, although this is more likely to be relevant in specific acidic microenvironments within a biological system. nih.gov

In Vivo and In Vitro Models for Toxicity and Metabolism

The study of O-phenylhydroxylamine's metabolic fate and toxicological profile relies on various experimental models, both within living organisms (in vivo) and in controlled laboratory settings (in vitro).

In vivo models have been employed to understand the compound's effects in a whole biological system. A key example involves the administration of phenylhydroxylamine or its precursors, like aniline (B41778) and nitrobenzene (B124822), to rats. nih.gov Researchers then use techniques such as electron spin resonance (ESR) spin trapping to detect the formation of free radical adducts, specifically with hemoglobin, in the blood of these animals. nih.gov This approach provides direct evidence of the compound's reactive nature and its interaction with biological macromolecules within a living system. nih.gov

In vitro models offer a more isolated environment to investigate specific biochemical pathways and cellular responses. These methods are crucial for dissecting the mechanisms of metabolism and toxicity without the complexities of a whole organism. nih.gov Common in vitro systems for studying O-phenylhydroxylamine and related compounds include:

Erythrocytes (Red Blood Cells): Intact red blood cells from both rats and humans are used to study processes like methemoglobin formation. nih.govnih.gov These models are valuable because hemoglobin is a primary target of phenylhydroxylamine's oxidative action. nih.gov

Purified Hemoglobin: Using purified oxyhemoglobin allows for the study of direct interactions with the compound, helping to identify the formation of specific radical adducts. nih.gov

Liver Subcellular Fractions: Liver fractions are essential for studying metabolic activation, as the liver is the main site of xenobiotic metabolism. nih.govopenaccessjournals.com

Microsomes: These fractions contain cytochrome P450 (CYP) enzymes and are used to study Phase I oxidative reactions. nih.govnih.gov

Cytosol: This fraction contains various soluble enzymes for Phase II conjugation reactions. nih.govfrontiersin.org

S9 Fractions: A mixture of microsomal and cytosolic fractions, the S9 fraction provides a more complete set of metabolic enzymes for comprehensive in vitro testing. nih.gov Studies have utilized liver microsomes from a wide range of species—including mice, rats, guinea pigs, rabbits, cats, dogs, and monkeys—to investigate species-specific differences in metabolism. nih.gov

These models allow researchers to assess how parent compounds are metabolized into reactive intermediates. nih.gov

Table 1: Experimental Models for O-Phenylhydroxylamine Research

Model Type Specific Model Purpose of Study Key Findings
In Vivo Rat Model Detection of free radical formation in blood after administration. Formation of DMPO/hemoglobin thiyl free radical adducts detected. nih.gov
In Vitro Rat Red Blood Cells Induction of hemoglobin thiyl radical adducts. Both phenylhydroxylamine and nitrosobenzene (B162901) induced radical formation. nih.gov
In Vitro Human Red Blood Cells Detection of glutathiyl free radical adducts. Only the DMPO/glutathiyl free radical adduct was detected. nih.gov
In Vitro Purified Oxyhemoglobin (Rat) Identification of specific hemoglobin adducts. Detected both weakly and strongly immobilized DMPO/hemoglobin thiyl adducts. nih.gov
In Vitro Purified Oxyhemoglobin (Human) Identification of specific hemoglobin adducts. Only the weakly immobilized DMPO/hemoglobin thiyl radical adduct was detected. nih.gov
In Vitro Liver Microsomes (Various Species) Investigation of species differences in N-hydroxy metabolite production. In vitro production rates did not always reflect in vivo methemoglobin formation. nih.gov

Relationship between Chemical Structure and Biological Markers

The concept of structure-activity relationships (SAR) is fundamental to understanding how a molecule's chemical features determine its biological effects. nih.govresearchgate.net For O-phenylhydroxylamine, its biological activity is intrinsically linked to the hydroxylamine group (-ONH₂) attached to the phenyl ring. ontosight.ai This functional group is the primary site of the metabolic and toxicological reactions the molecule undergoes.

The key structural feature—the hydroxylamine moiety—is directly responsible for the molecule's ability to induce oxidative stress. The reaction of phenylhydroxylamine with oxyhemoglobin leads to the formation of a specific biological marker: the phenylhydronitroxide radical. nih.gov This radical is proposed to be the species responsible for the subsequent oxidation of cellular thiols, such as glutathione (B108866) and cysteine residues in hemoglobin, to produce thiyl free radicals. nih.gov

These thiyl radicals can be detected and characterized using electron spin resonance (ESR) spectroscopy with a technique called spin trapping. nih.gov In these experiments, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), reacts with the transient thiyl radical to form a more stable radical adduct that is detectable by ESR. nih.gov The characteristics of the resulting ESR signal (e.g., the number of lines and their spacing) can help identify the original radical. For instance, studies have identified distinct DMPO/hemoglobin thiyl free radical adducts in the blood of rats exposed to phenylhydroxylamine. nih.gov Therefore, these radical adducts serve as crucial biological markers linking the chemical structure of phenylhydroxylamine to a specific, measurable biological outcome (oxidative damage).

Table 2: Structure-Activity Relationship and Corresponding Biological Markers

Structural Feature/Reactant Resulting Intermediate/Reaction Biological Marker Detection Method
Phenylhydroxylamine + Oxyhemoglobin Formation of phenylhydronitroxide radical. nih.gov Phenylhydronitroxide Radical Electron Spin Resonance (ESR)
Phenylhydronitroxide Radical + Thiols (e.g., Glutathione, Hemoglobin) Oxidation of thiols. nih.gov Thiyl Free Radicals (e.g., Glutathiyl, Hemoglobin thiyl) ESR with Spin Trapping (DMPO) nih.gov
Hydroxylamine Compounds + Oxyhemoglobin Oxidation of hemoglobin. Methemoglobin, Compound I intermediates. nih.gov Spectrophotometry, Chemiluminescence nih.gov
Prooxidant Formation Depletion of cellular antioxidants. Decreased Thiol Levels Spectroscopic Assays nih.gov

Investigation of Induced Methemoglobinemia

Methemoglobinemia is a condition characterized by elevated levels of methemoglobin (MetHb) in the blood, which is an oxidized form of hemoglobin that is incapable of binding and transporting oxygen. Hydroxylamine compounds, including phenylhydroxylamine, are well-documented inducers of methemoglobinemia. nih.govnih.gov Phenylhydroxylamine is a metabolite of aniline and nitrobenzene, and its formation is a key step in the toxicity induced by these substances. nih.gov

The investigation into this phenomenon reveals a direct molecular interaction between phenylhydroxylamine and hemoglobin. The process unfolds as follows:

Oxidation of Hemoglobin: Phenylhydroxylamine reacts with oxyhemoglobin in erythrocytes. nih.govnih.gov This reaction initiates a redox cycle where the iron in the heme group of hemoglobin is oxidized from its ferrous (Fe²⁺) state to the ferric (Fe³⁺) state, forming methemoglobin.

Formation of Radical Intermediates: This oxidative process generates free radical intermediates. nih.gov Electron spin resonance (ESR) studies have confirmed the formation of free radicals in erythrocytes following exposure to hydroxylamine compounds. nih.gov Specifically, the reaction between phenylhydroxylamine and oxyhemoglobin produces a phenylhydronitroxide radical. nih.gov

Oxidative Stress: The generation of these radicals and other highly prooxidative species, potentially including Compound I intermediates (a ferryl-oxo species), leads to significant oxidative stress within the red blood cell. nih.gov This is reflected by a measurable decrease in the levels of cellular thiols, such as glutathione, which are consumed in an attempt to neutralize the reactive species. nih.govnih.gov This oxidative damage can also affect the red blood cell membrane. nih.gov

Studies comparing different species have shown that while phenylhydroxylamine induces methemoglobin formation across the board, the susceptibility of erythrocytes can vary. nih.gov The rate of reaction may also be influenced by the permeability of the erythrocyte membrane to the hydroxylamine compound. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel O-Phenylhydroxylamine Hydrochloride Derived Reagents

The development of new reagents from this compound is a promising area for future research. Its inherent chemical functionalities make it an ideal backbone for creating a diverse array of novel synthetic tools.

One key area of exploration is the synthesis of new aminating agents. Building on the known reactivity of hydroxylamine (B1172632) derivatives, researchers can design and synthesize a new generation of electrophilic aminating reagents. These new reagents could offer enhanced reactivity, selectivity, and broader substrate scope compared to existing options. For instance, modifying the phenyl ring with various electron-withdrawing or electron-donating groups could fine-tune the reagent's reactivity, making it suitable for a wider range of chemical transformations.

Furthermore, this compound can serve as a precursor for the synthesis of novel heterocyclic compounds. sigmaaldrich.com The development of oxygen-substituted hydroxylamine derivatives of heterocycles has already shown promise in generating compounds with potential biological activities. sigmaaldrich.com Future research could focus on expanding the library of these heterocyclic derivatives and exploring their applications in medicinal chemistry and materials science. The creation of bifunctional reagents, where the O-phenylhydroxylamine moiety is combined with other reactive groups, could also lead to powerful tools for one-pot multi-component reactions, streamlining the synthesis of complex molecules. A significant advancement in this area has been the development of O-benzoylhydroxylamine derivatives for the N-amination of heterocyclic compounds, demonstrating the potential for creating more efficient aminating reagents. google.com

Expansion of Catalytic Applications in Complex Molecule Synthesis

While this compound is primarily recognized as a precursor and reagent, its potential in catalysis is an exciting and largely unexplored frontier. sigmaaldrich.com Future research should focus on unlocking its catalytic capabilities, particularly in the synthesis of complex organic molecules.

A significant area of investigation lies in the development of transition-metal catalysts where ligands derived from this compound are employed. The nitrogen and oxygen atoms of the hydroxylamine group can act as coordination sites for metal centers, potentially leading to novel catalysts with unique reactivity and selectivity. These new catalytic systems could be applied to a variety of important chemical transformations, such as cross-coupling reactions, C-H activation, and asymmetric synthesis.

Moreover, the intrinsic reactivity of this compound itself could be harnessed in organocatalysis. The hydroxylamine moiety can participate in various catalytic cycles, for example, by acting as a nucleophilic or electrophilic catalyst in specific reactions. Investigating its potential to catalyze reactions like aldol (B89426) additions, Michael additions, or cycloadditions could open up new avenues for metal-free synthesis. While the catalytic reduction of aromatic nitro compounds to produce phenylhydroxylamines is a well-established process, the reverse—using phenylhydroxylamine derivatives as catalysts—is a field ripe for exploration. amerigoscientific.com The knowledge gained from studying related compounds, such as O-benzoylhydroxylamines in transition-metal-catalyzed electrophilic amination, can provide a valuable starting point for these investigations. nih.govscbt.com

In-depth Investigations into Biological Mechanisms and Therapeutic Potential

The biological and pharmacological activities of this compound and its derivatives are an area of immense untapped potential. nih.gov While it is known to be a precursor in the synthesis of some pharmaceutical compounds, a detailed understanding of its own biological mechanisms is largely missing. sigmaaldrich.com

Future research should focus on comprehensive in-vitro and in-vivo studies to elucidate the specific molecular targets and pathways through which this compound and its derivatives exert their effects. This includes investigating its interactions with proteins, enzymes, and nucleic acids. For instance, its ability to modify proteins by targeting specific amino acids suggests potential applications in chemical biology and drug development. sigmaaldrich.com

A particularly intriguing avenue is the exploration of its therapeutic potential in various diseases. Given that some hydroxylamine derivatives exhibit biological activity, it is plausible that novel derivatives of this compound could be designed as new therapeutic agents. This could involve screening a library of these compounds against different disease models, such as cancer, infectious diseases, or inflammatory disorders. It is important to note that much of the existing research on the biological effects of phenylhydroxylamines has focused on the N-phenyl isomer, which is known to be involved in processes like methemoglobin formation. sigmaaldrich.comontosight.ai Therefore, dedicated studies on the O-phenyl isomer are crucial to understand its unique biological profile and to avoid making inaccurate extrapolations from its isomer.

Advancements in Sustainable and Economical Synthesis Protocols

Developing sustainable and cost-effective methods for the production of this compound is critical for its widespread application. Current synthesis protocols, while effective, often rely on harsh reagents and solvents, which raises environmental and economic concerns.

Future research should prioritize the development of "green" synthesis routes. This could involve the use of biocatalysis, where enzymes are used to carry out the synthesis under mild and environmentally friendly conditions. sigmaaldrich.com Another promising approach is the exploration of alternative, greener solvents, such as water or supercritical fluids, to replace the organic solvents currently in use. sigmaaldrich.com Furthermore, the development of catalytic methods that minimize waste and improve atom economy is a key goal. amerigoscientific.com This could include the design of highly efficient and recyclable catalysts for the synthesis process.

In addition to sustainability, improving the economic viability of the synthesis is also a major objective. This can be achieved by optimizing reaction conditions to increase yields and reduce reaction times. A patented method for synthesizing this compound highlights the potential for high-yield industrial production, but further research is needed to make such processes more environmentally benign. sigmaaldrich.com By focusing on both green chemistry principles and process optimization, it will be possible to develop synthesis protocols that are not only more sustainable but also more economical, making this compound more accessible for a broader range of applications.

Exploration of this compound in Emerging Technologies

The unique chemical properties of this compound make it a compelling candidate for application in a variety of emerging technologies. While its use is established in biochemical research and pharmaceutical synthesis, its potential in fields like materials science, nanotechnology, and sensor technology is yet to be fully realized. sigmaaldrich.comontosight.ai

In the realm of materials science, this compound and its derivatives could be used as building blocks for the creation of novel polymers and functional materials. Its ability to be incorporated into larger molecular structures could be leveraged to design polymers with specific properties, such as enhanced thermal stability, conductivity, or biocompatibility. These materials could find applications in areas ranging from advanced electronics to biomedical devices.

In nanotechnology, the reactivity of the hydroxylamine group could be utilized for the surface modification of nanoparticles. This could lead to the development of new nanomaterials with tailored functionalities for applications in drug delivery, medical imaging, and catalysis. For example, attaching specific biomolecules to nanoparticles via a linker derived from this compound could enable targeted drug delivery to cancer cells.

Furthermore, the potential of this compound in the development of new sensors is an exciting area of research. Its ability to react with specific analytes could be harnessed to create sensitive and selective chemical sensors. These sensors could be used for a wide range of applications, from environmental monitoring to medical diagnostics. The exploration of this compound in these and other emerging technologies represents a significant opportunity for future scientific discovery and innovation.

Q & A

Q. How can researchers optimize synthetic yield in multi-step reactions involving this compound?

  • Methodological Answer: Apply factorial design experiments to test variables like temperature (30–60°C), reagent molar ratios (1:1 to 1:2), and solvent polarity (DMF vs. THF). Kinetic modeling (e.g., Korsmeyer-Peppas equations) can identify rate-limiting steps, while inline pH probes or FT-IR monitors enable real-time reaction tracking .

Q. How to resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with periodic LC-MS analysis to detect degradation products (e.g., nitroso derivatives). Compare Arrhenius plots across pH 4–9 buffers, as done for hydroxyzine hydrochloride, to predict shelf-life and identify pH-sensitive degradation pathways .

Q. What mechanistic insights guide catalyst selection for this compound-mediated couplings?

  • Methodological Answer: Screen transition metal catalysts (e.g., CuI, FeCl3) using kinetic isotope effects and Hammett plots. For example, in tetrazolinone synthesis, CuI enhances regioselectivity by stabilizing nitrene intermediates during hydroxylamine coupling . Comparative studies with substituted benzyl halides can elucidate electronic effects on reaction efficiency .

Q. How to design stability-indicating assays for this compound in complex matrices?

  • Methodological Answer: Develop a forced degradation protocol (heat, light, oxidation) and analyze degradation products via LC-MS/MS. Use orthogonal methods like ion chromatography to quantify chloride counterion integrity, referencing USP guidelines for hydrochloride salts .

Notes

  • Evidence-Based References: Citations align with synthesis (), analytical methods (), and safety ().
  • Methodological Depth: Answers emphasize experimental design, data interpretation, and troubleshooting, aligning with academic research rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.